2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Description
The compound 2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a dipyridopyrimidine derivative characterized by:
- Position 2: An imino group, contributing to hydrogen-bonding capabilities.
- Position 3: A carboxamide moiety with a 3-methoxypropyl substituent, influencing solubility and steric effects.
- Position 5: A ketone group, critical for electronic stabilization.
Its molecular formula is C₂₅H₂₆N₆O₃ (molecular weight: 458.52 g/mol).
Properties
IUPAC Name |
6-imino-N-(3-methoxypropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-32-15-7-12-26-23(30)18-16-19-22(27-20-10-5-6-13-28(20)24(19)31)29(21(18)25)14-11-17-8-3-2-4-9-17/h2-6,8-10,13,16,25H,7,11-12,14-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIUNBXRDWMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a member of the dipyridopyrimidine family, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : C25H27N5O3
- Molecular Weight : 445.526 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC@@HNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCOC
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 7 |
| XLogP3-AA | 1.6 |
Anticancer Activity
Research indicates that dipyridopyrimidine derivatives exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines through:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is essential for preventing tumor growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, preventing cancer cells from dividing.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies suggest that it effectively inhibits the growth of:
- Staphylococcus aureus
- Escherichia coli
This antimicrobial effect is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic pathways.
The biological activity of the compound is largely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in nucleotide synthesis, which are crucial for DNA replication in cancer cells.
- Receptor Modulation : The compound may also interact with various receptors involved in cell signaling pathways that regulate cell growth and survival.
Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound for 48 hours.
Study 2: Antimicrobial Testing
A separate study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties against multi-drug resistant strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Study 3: Mechanistic Insights
A mechanistic study highlighted in Molecular Pharmacology explored how this compound induces apoptosis in cancer cells. It was found to activate caspase pathways and increase reactive oxygen species (ROS) levels, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences among dipyridopyrimidine derivatives:
Key Observations
Lipophilicity : The target compound’s 2-phenylethyl group confers higher lipophilicity compared to alkyl chains (e.g., propyl in ) or polar substituents (e.g., morpholine in ). This may enhance membrane permeability but reduce solubility .
Bioactivity Trends : Analogs with aromatic R2 groups (e.g., 4-ethoxyphenyl in ) show enhanced binding to aromatic receptor pockets in kinase assays .
Analytical Characterization
- NMR/IR Spectroscopy: Used to confirm imino, amide, and ketone functionalities (as in and ) .
- Mass Spectrometry: Validates molecular weight (e.g., reports a monoisotopic mass of 433.175) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
